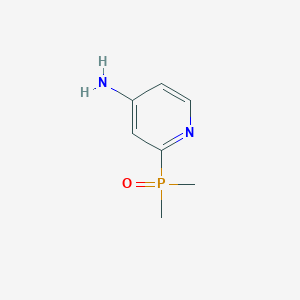
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone, also known as MPPTM, is a chemical compound that has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis of organotin(IV) complexes showing potential as drugs due to their better antibacterial activities. These complexes were characterized by various spectroscopic methods and theoretical calculations (Singh, Singh, & Bhanuka, 2016).
- It has also been used in the synthesis of novel compounds like (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, characterized using X-ray diffraction (XRD) studies (Lakshminarayana et al., 2009).
Antimicrobial Activity
- Various derivatives involving the compound have shown in vitro antimicrobial activity against different strains of bacteria and fungi, indicating its potential use in developing antibacterial and antifungal drugs (Patel, Agravat, & Shaikh, 2011).
Structural and Molecular Analysis
- The molecular and crystal structures of related compounds have been studied, providing insights into the compound's potential applications in material science and drug design (Butcher, Bakare, & John, 2006).
Other Potential Applications
- Its derivatives have been explored for their anti-inflammatory and analgesic activities, with some showing promising results without deleterious effects on normal hemostasis, suggesting their use as safer anti-inflammatory drugs (Sharma & Bansal, 2016).
- The compound has also been part of the synthesis of new fungal metabolites exhibiting anti-juvenile-hormone and insecticidal activities, indicating its potential use in agriculture and pest control (Cantín et al., 1999).
Propiedades
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-12-7-15-8-13(16-12)20-10-4-5-17(9-10)14(18)11-3-2-6-21-11/h2-3,6-8,10H,4-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHOXSJVPKEZCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)
![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)

![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)



![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide](/img/structure/B2418667.png)
![2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2418669.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2418670.png)
![4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2418671.png)
![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)
